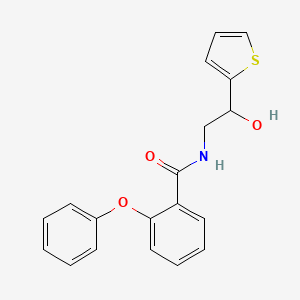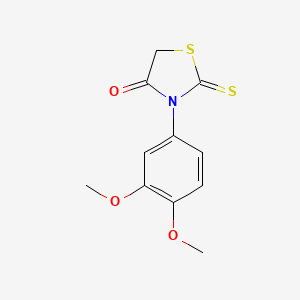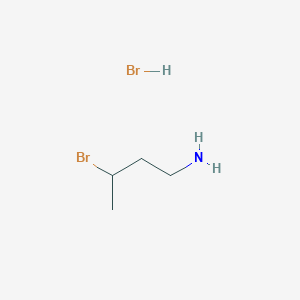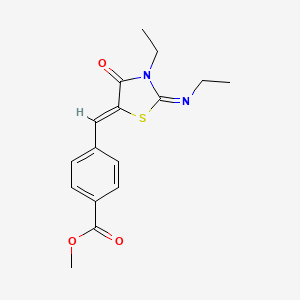
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as THPB and has been synthesized using various methods.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide involves the reaction of 2-phenoxybenzoic acid with 2-aminoethanethiol hydrochloride to form N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide.
Starting Materials
2-phenoxybenzoic acid, 2-aminoethanethiol hydrochloride
Reaction
Step 1: Dissolve 2-phenoxybenzoic acid in a suitable solvent such as dichloromethane., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to the reaction mixture., Step 3: Add 2-aminoethanethiol hydrochloride to the reaction mixture and stir for several hours at room temperature., Step 4: Filter the reaction mixture to remove any precipitate., Step 5: Purify the product by recrystallization or column chromatography., Step 6: Characterize the product using spectroscopic techniques such as NMR and IR spectroscopy.
Mecanismo De Acción
The mechanism of action of THPB is not fully understood. However, it has been proposed that THPB exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. THPB has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
THPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. THPB has also been shown to inhibit the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, THPB has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological properties. However, THPB also has some limitations. It has low solubility in aqueous solutions, which may limit its use in some experiments. Additionally, THPB has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on THPB. One area of research is the development of new synthesis methods for THPB that may improve yield and purity. Another area of research is the investigation of the in vivo effects of THPB, which may provide further insight into its potential applications. Additionally, the development of new derivatives of THPB may lead to the discovery of compounds with improved biological properties. Finally, the use of THPB as a probe for studying protein-small molecule interactions may lead to the discovery of new drug targets.
Aplicaciones Científicas De Investigación
THPB has been extensively researched for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. THPB has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, THPB has been used as a probe for studying the interaction between proteins and small molecules.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-16(18-11-6-12-24-18)13-20-19(22)15-9-4-5-10-17(15)23-14-7-2-1-3-8-14/h1-12,16,21H,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENHTMTYNTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)





![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)
![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)


![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)
![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)

